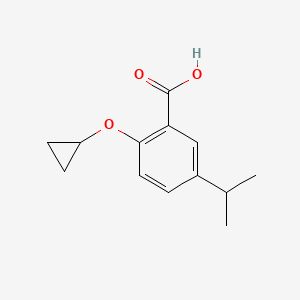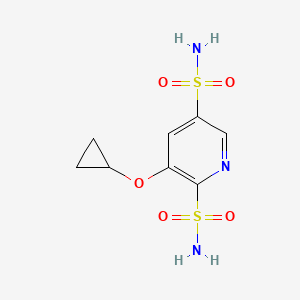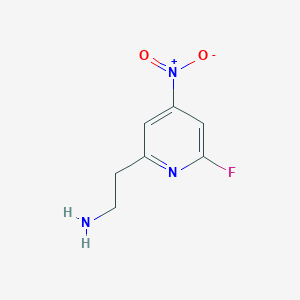
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine is an organic compound with the molecular formula C7H8FN3O2 and a molecular weight of 185.16 g/mol This compound features a pyridine ring substituted with a fluoro group at the 6-position and a nitro group at the 4-position, along with an ethanamine side chain at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,6-difluoropyridine with nitric acid to introduce the nitro group, followed by nucleophilic substitution with an ethanamine derivative . The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Substitution: The ethanamine side chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-(6-Fluoro-4-aminopyridin-2-YL)ethanamine.
Reduction: 2-(6-Fluoro-4-nitropyridin-2-YL)ethanol.
Substitution: Various substituted ethanamine derivatives.
Aplicaciones Científicas De Investigación
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine involves its interaction with specific molecular targets. The fluoro and nitro groups contribute to its electron-withdrawing properties, affecting the compound’s reactivity and binding affinity. The ethanamine side chain allows for interactions with biological receptors, potentially modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Fluoro-1H-indol-3-yl)ethanamine: Similar structure with an indole ring instead of a pyridine ring.
N-Ethyl-2-(pyridin-4-yl)ethanamine: Similar structure but with an ethyl group instead of a fluoro and nitro group.
Uniqueness
2-(6-Fluoro-4-nitropyridin-2-YL)ethanamine is unique due to the presence of both fluoro and nitro groups on the pyridine ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C7H8FN3O2 |
|---|---|
Peso molecular |
185.16 g/mol |
Nombre IUPAC |
2-(6-fluoro-4-nitropyridin-2-yl)ethanamine |
InChI |
InChI=1S/C7H8FN3O2/c8-7-4-6(11(12)13)3-5(10-7)1-2-9/h3-4H,1-2,9H2 |
Clave InChI |
YWXHRMQYDASOEW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1CCN)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



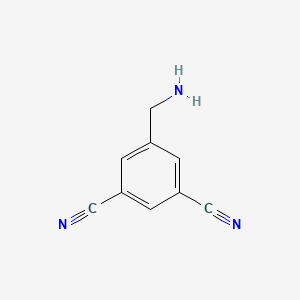

![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)
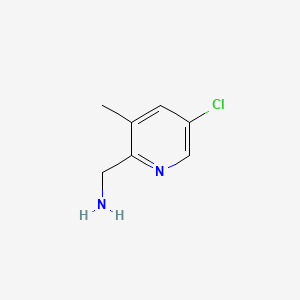
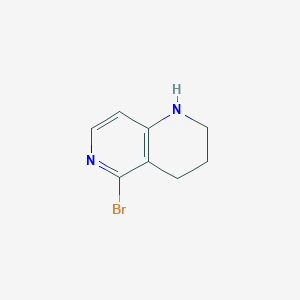
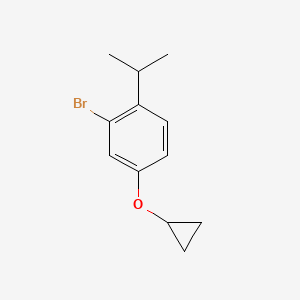
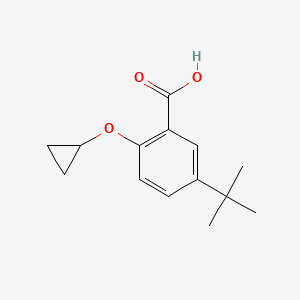
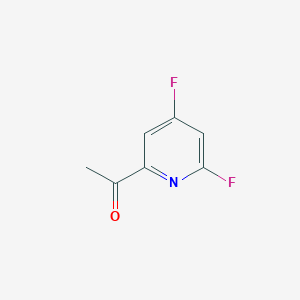
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
